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Cat. No.: B047275 Get Quote

An In-depth Technical Guide on the Physicochemical Properties and Solubility of (1-Methyl-1H-
imidazol-2-yl)methanamine

Abstract
(1-Methyl-1H-imidazol-2-yl)methanamine is a heterocyclic amine that represents a valuable

building block in medicinal chemistry and drug development. A thorough understanding of its

physicochemical properties, particularly solubility, is paramount for its effective application in

synthesis, formulation, and biological screening. This technical guide addresses the current

scarcity of publicly available experimental solubility data for this specific compound. By

integrating computationally derived data, insights from structurally analogous compounds, and

authoritative, step-by-step experimental protocols, this document serves as a comprehensive

resource for researchers. It provides a robust framework for predicting, measuring, and

understanding the solubility profile of (1-Methyl-1H-imidazol-2-yl)methanamine, empowering

scientists to accelerate their research and development efforts.

Introduction to (1-Methyl-1H-imidazol-2-
yl)methanamine
(1-Methyl-1H-imidazol-2-yl)methanamine, also known as 2-aminomethyl-1-methylimidazole,

is an organic compound featuring a methylated imidazole ring substituted with a methanamine
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group. Its structure combines key pharmacophoric elements: a heterocyclic aromatic ring and a

primary amine, which are prevalent in many biologically active molecules.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire

development lifecycle. It directly influences bioavailability, dictates formulation strategies, and

impacts the feasibility of purification processes. For a molecule like (1-Methyl-1H-imidazol-2-
yl)methanamine, which contains basic nitrogen atoms, solubility is expected to be highly

dependent on pH, a factor of immense importance for its behavior in physiological

environments.

Physicochemical Profile
While extensive experimental data is limited, a robust physicochemical profile can be

established using high-quality computational models. These predicted properties offer valuable

insights into the compound's expected behavior in various solvent systems.

Table 1: Computed Physicochemical Properties of (1-Methyl-1H-imidazol-2-yl)methanamine

Property Value Source

Molecular Formula C₅H₉N₃ PubChem[1]

Molecular Weight 111.15 g/mol PubChem[1]

IUPAC Name
(1-methylimidazol-2-

yl)methanamine
PubChem[1]

XLogP3 -1.1 PubChem[1]

Hydrogen Bond Donor Count 2 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Topological Polar Surface Area 43.8 Å² PubChem[1]

CAS Number 124312-73-8 PubChem[1]

Expert Insights into Physicochemical Properties:
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XLogP3 (-1.1): The negative logarithm of the octanol/water partition coefficient indicates a

strong preference for the aqueous phase over the lipid phase. This value strongly suggests

that the compound is hydrophilic and likely possesses high aqueous solubility.[1]

Hydrogen Bond Donors/Acceptors (2/2): The presence of both hydrogen bond donors (the -

NH₂ group) and acceptors (the imidazole nitrogens) facilitates strong interactions with polar

protic solvents like water, further supporting the prediction of good aqueous solubility.[1]

Topological Polar Surface Area (TPSA): A TPSA of 43.8 Å² is relatively low, which is often

correlated with good cell membrane permeability. The combination of high hydrophilicity

(from XLogP) and a moderate TPSA presents an interesting profile for drug development.

Solubility Profile: An Evidence-Based Estimation
Direct quantitative solubility data for (1-Methyl-1H-imidazol-2-yl)methanamine is not readily

available in the literature. However, by examining structurally related compounds, a reliable

qualitative and semi-quantitative estimation can be made.

Parent Imidazole Ring: Imidazole itself is highly polar and completely soluble in water.[2]

1-Methylimidazole: This derivative is also very soluble, and often described as miscible, in

water and other polar solvents like ethanol.[3][4][5]

2-Methylimidazole: This isomer is also highly soluble in water and polar organic solvents.[6]

Causality Behind Expected Solubility: The primary amine (-CH₂NH₂) and the N-methylated

imidazole ring are both polar functional groups capable of forming strong hydrogen bonds with

water. The molecule's small size and low lipophilicity (as indicated by the negative XLogP)

further contribute to its predicted high solubility in polar solvents. Crucially, the presence of two

basic centers—the primary amine and the sp² nitrogen of the imidazole ring—implies that the

compound's aqueous solubility will be significantly enhanced at acidic pH due to the formation

of highly soluble cationic salts.

Table 2: Predicted Solubility of (1-Methyl-1H-imidazol-2-yl)methanamine
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Solvent Solvent Type Predicted Solubility Rationale

Water (pH 7) Polar Protic High

Hydrophilic nature

(negative XLogP), H-

bonding capability.

Aqueous HCl (pH < 5) Acidic Polar Protic
Very High / Freely

Soluble

Protonation of basic

nitrogens leads to

highly soluble salt

formation.

Ethanol / Methanol Polar Protic High

Polarity and H-

bonding capacity are

similar to the solute.

Dimethyl Sulfoxide

(DMSO)
Polar Aprotic High

Strong polar aprotic

solvent capable of

dissolving a wide

range of compounds.

Dichloromethane

(DCM)
Nonpolar Aprotic Low to Moderate

Mismatch in polarity

suggests limited

solubility.

Toluene / Hexanes Nonpolar Very Low / Insoluble

Significant polarity

mismatch between

solute and solvent.

Authoritative Experimental Protocols for Solubility
Determination
To move from prediction to definitive data, rigorous experimental validation is essential. The

following protocols are presented as self-validating systems, incorporating best practices to

ensure data integrity.

Thermodynamic Aqueous Solubility Determination
(Shake-Flask Method)
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This method is the gold standard for determining thermodynamic equilibrium solubility, which is

a critical parameter for drug development.

Protocol Steps:

Preparation: Add an excess amount of (1-Methyl-1H-imidazol-2-yl)methanamine (e.g., 5-

10 mg) to a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., phosphate-

buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid is essential.

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator

(e.g., at 25°C or 37°C). Agitate the samples for a period sufficient to reach equilibrium,

typically 24 to 48 hours. Causality: This extended agitation ensures that the dissolution and

precipitation rates have equalized, reflecting the true thermodynamic solubility, rather than a

transient kinetic value.

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To

ensure complete removal of solid matter, filter the supernatant through a low-binding filter

(e.g., 0.22 µm PVDF) or centrifuge at high speed (e.g., >10,000 g for 15 minutes).

Trustworthiness: This step is critical to prevent inflated solubility readings from suspended

microparticles.

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable

mobile phase. Analyze the concentration of the dissolved compound using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Calculation: Determine the solubility in mg/mL or µg/mL by comparing the analytical

response of the sample against a standard curve prepared with known concentrations of the

compound.

pH-Dependent Solubility Profiling
For an ionizable compound, understanding its solubility across a range of pH values is crucial.

Protocol:

Prepare a series of physiologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
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Execute the Shake-Flask Method (Section 4.1) in parallel for each buffer.

Plot the resulting solubility (on a logarithmic scale) against the pH of the buffer. This will

generate a pH-solubility profile that is invaluable for predicting absorption in the

gastrointestinal tract.

Visualization of Experimental Workflow
A clear visual representation of the experimental process ensures reproducibility and

understanding.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Shake-Flask Solubility Determination

Preparation

Equilibration

Phase Separation

Analysis & Calculation

1. Add excess compound
to known volume of buffer

2. Agitate at constant temperature
(24-48 hours)

3. Centrifuge or filter
to remove undissolved solid

4. Dilute supernatant

5. Quantify concentration
(e.g., HPLC, LC-MS)

6. Calculate solubility vs.
standard curve

Click to download full resolution via product page

Caption: Standard workflow for the Shake-Flask thermodynamic solubility assay.
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Conclusion and Future Recommendations
While direct experimental data for (1-Methyl-1H-imidazol-2-yl)methanamine remains to be

published, a strong, evidence-based case can be made for its high solubility in aqueous and

polar organic solvents. This prediction is grounded in the compound's computed

physicochemical properties and the known behavior of its structural analogs. The basic nature

of the molecule strongly suggests that its aqueous solubility will be pH-dependent, increasing

significantly in acidic conditions.

For any research or development program utilizing this compound, it is imperative to

experimentally verify these predictions. The authoritative protocols detailed in this guide for

thermodynamic and pH-dependent solubility provide a clear and reliable path to generating the

robust data required for informed decision-making in formulation, screening, and further

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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